molecular formula C21H18N2O2 B7500197 N-(4-benzamidophenyl)-2-methylbenzamide

N-(4-benzamidophenyl)-2-methylbenzamide

Cat. No.: B7500197
M. Wt: 330.4 g/mol
InChI Key: DGHZJGMGKPHXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzamidophenyl)-2-methylbenzamide, also known as BAM, is a chemical compound with potential use in scientific research. BAM is a small molecule that is capable of binding to certain proteins in the body, which can have a range of effects on cellular processes. In

Mechanism of Action

N-(4-benzamidophenyl)-2-methylbenzamide works by binding to specific proteins in the body, such as the protein Bcl-2. This binding can have a range of effects on cellular processes, including the induction of apoptosis (cell death) and the inhibition of autophagy (a process by which cells break down and recycle damaged components).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain cancer cell lines, and enhance the efficacy of certain chemotherapy drugs. Additionally, this compound has been shown to inhibit autophagy, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-benzamidophenyl)-2-methylbenzamide in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of these proteins in a more targeted way. Additionally, this compound is a small molecule that is relatively easy to synthesize and purify. However, one limitation of using this compound is that it may not be effective in all cell types or under all conditions, which can make interpreting results more challenging.

Future Directions

There are many potential future directions for research on N-(4-benzamidophenyl)-2-methylbenzamide. For example, researchers could investigate the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on different cellular processes. Finally, researchers could investigate the potential use of this compound in the treatment of a variety of diseases, including cancer, Alzheimer's, and Parkinson's.
Conclusion:
In conclusion, this compound is a small molecule with potential applications in scientific research. Its specificity for certain proteins and ability to induce apoptosis and inhibit autophagy make it a valuable tool for studying cellular processes and diseases such as cancer. While there are limitations to its use, this compound has many potential future directions for research that could lead to new discoveries and treatments for a variety of diseases.

Synthesis Methods

N-(4-benzamidophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-(4-benzamidophenyl)-2-methylbenzamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been used as a tool to study the role of certain proteins in cellular processes such as apoptosis and autophagy. This compound has also been used in studies of cancer cell biology, as it is capable of inhibiting the growth of certain cancer cell lines.

Properties

IUPAC Name

N-(4-benzamidophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHZJGMGKPHXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.